Cas no 247913-83-3 ((R)-3-Boc-amino-2,6-dioxopiperidine)

(R)-3-Boc-amino-2,6-dioxopiperidine 化学的及び物理的性質
名前と識別子
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- (R)-3-Boc-amino-2,6-dioxopiperidine
- tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate
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- MDL: MFCD24474342
- インチ: 1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m1/s1
- InChIKey: TUGRLMXVKASPTN-ZCFIWIBFSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CCC(=O)NC1=O
(R)-3-Boc-amino-2,6-dioxopiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00810880-1g |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 97% | 1g |
¥2961.0 | 2023-03-30 | |
Enamine | EN300-7201276-2.5g |
tert-butyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate |
247913-83-3 | 95% | 2.5g |
$770.0 | 2023-05-26 | |
Advanced ChemBlocks | M23371-5G |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 97% | 5G |
$1,205 | 2023-09-15 | |
Advanced ChemBlocks | M23371-1G |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 97% | 1G |
$375 | 2023-09-15 | |
1PlusChem | 1P01JMDV-250mg |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 250mg |
$310.00 | 2024-05-21 | |
Aaron | AR01JMM7-500mg |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 500mg |
$478.00 | 2025-02-14 | |
1PlusChem | 1P01JMDV-50mg |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 50mg |
$178.00 | 2024-05-21 | |
1PlusChem | 1P01JMDV-10g |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 10g |
$3163.00 | 2024-05-21 | |
Aaron | AR01JMM7-100mg |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 100mg |
$226.00 | 2025-03-10 | |
1PlusChem | 1P01JMDV-500mg |
(R)-3-Boc-amino-2,6-dioxopiperidine |
247913-83-3 | 95% | 500mg |
$469.00 | 2024-05-21 |
(R)-3-Boc-amino-2,6-dioxopiperidine 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
(R)-3-Boc-amino-2,6-dioxopiperidineに関する追加情報
Comprehensive Guide to (R)-3-Boc-amino-2,6-dioxopiperidine (CAS No. 247913-83-3): Properties, Applications, and Market Insights
(R)-3-Boc-amino-2,6-dioxopiperidine (CAS No. 247913-83-3) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This Boc-protected piperidine derivative serves as a crucial building block in the development of active pharmaceutical ingredients (APIs) and novel drug candidates. Its unique structural features make it particularly valuable for peptide synthesis and medicinal chemistry applications.
The compound features a piperidine-2,6-dione core with a tert-butoxycarbonyl (Boc) protecting group at the 3-position, which provides excellent stability during synthetic transformations. This chiral building block is especially important in asymmetric synthesis, where the (R)-configuration offers distinct advantages for creating enantiomerically pure compounds. Researchers particularly value its compatibility with various coupling reagents and deprotection conditions commonly used in peptide chemistry.
In pharmaceutical applications, (R)-3-Boc-amino-2,6-dioxopiperidine has gained attention for its role in developing protease inhibitors and enzyme modulators. Recent studies highlight its potential in creating novel anticancer agents and neurological therapeutics, addressing some of the most pressing medical challenges today. The compound's structural flexibility allows medicinal chemists to explore diverse structure-activity relationships while maintaining excellent metabolic stability in biological systems.
The synthesis of 247913-83-3 typically involves multi-step procedures starting from commercially available piperidine derivatives. Key steps often include asymmetric amination, Boc protection, and careful oxidation control to achieve the desired dioxopiperidine structure. Process chemists have developed optimized protocols to ensure high enantiomeric purity and yield, making this compound increasingly accessible for research purposes.
From a market perspective, demand for (R)-3-Boc-amino-2,6-dioxopiperidine has grown steadily, driven by expanding research in targeted drug delivery and personalized medicine. The compound's applications in developing COVID-19 related therapeutics have particularly boosted interest, as researchers explore its potential in creating viral protease inhibitors. Suppliers now offer various custom synthesis options and bulk quantities to meet diverse research needs.
Quality control for CAS 247913-83-3 typically involves rigorous analytical methods including HPLC analysis, chiral purity determination, and comprehensive spectroscopic characterization. Researchers should pay special attention to the compound's storage conditions, as the Boc group may be sensitive to acidic environments and elevated temperatures. Proper handling under inert atmosphere is often recommended for long-term stability.
Recent innovations have explored the use of (R)-3-Boc-amino-2,6-dioxopiperidine in bioconjugation chemistry and prodrug development. Its compatibility with click chemistry approaches has opened new possibilities for creating target-specific drug conjugates. These advancements align with current trends in precision medicine and theranostic applications, making this compound particularly relevant to contemporary drug discovery efforts.
For researchers working with this compound, several key considerations emerge: the choice of deprotection methods (commonly using TFA or HCl), optimization of coupling conditions, and strategies for further functionalization. The compound's solubility profile (typically good in polar organic solvents but limited in water) also influences its application in various synthetic schemes. These practical aspects are crucial for successful incorporation into complex molecular architectures.
The future outlook for (R)-3-Boc-amino-2,6-dioxopiperidine appears promising, with growing applications in antibody-drug conjugates (ADCs) and peptidomimetic therapeutics. As the pharmaceutical industry continues to emphasize molecular complexity and chiral purity in drug development, this compound's importance is likely to increase. Ongoing research into its metabolic pathways and biological activity may reveal additional therapeutic applications in coming years.
From a regulatory standpoint, 247913-83-3 is generally classified as a research chemical with no significant restrictions for laboratory use. However, researchers should always consult current safety data sheets and follow appropriate handling protocols. The compound's status as a non-hazardous substance under normal conditions facilitates its widespread use in academic and industrial settings alike.
In conclusion, (R)-3-Boc-amino-2,6-dioxopiperidine represents a versatile and valuable tool for modern organic and medicinal chemistry. Its combination of structural features, synthetic utility, and pharmaceutical relevance ensures its continued importance in drug discovery programs. As synthetic methodologies advance and new therapeutic targets emerge, this compound will likely play an increasingly significant role in addressing current and future healthcare challenges.
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